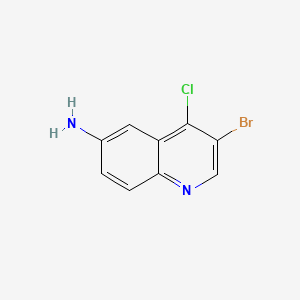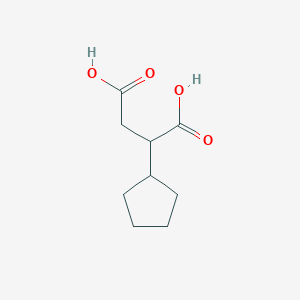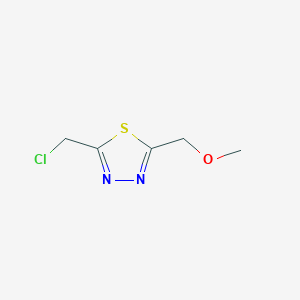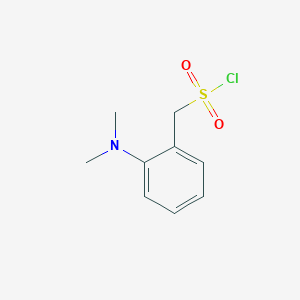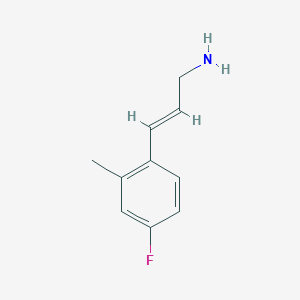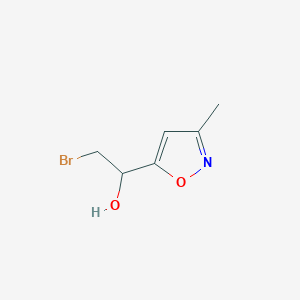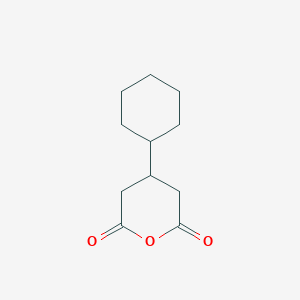
4-Cyclohexyloxane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexyloxane-2,6-dione is an organic compound with a unique structure that includes a cyclohexane ring fused to an oxane ring with two ketone groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyloxane-2,6-dione typically involves the reaction of cyclohexane-1,3-dione with appropriate reagents to introduce the oxane ring. One common method includes the use of acid chlorides and enol esters, followed by rearrangement reactions. For example, the enol ester can be synthesized from the acid chloride and cyclohexane-1,3-dione, and then rearranged using strong cyanide reagents like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Cyclohexyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
科学研究应用
4-Cyclohexyloxane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties
作用机制
The mechanism of action of 4-Cyclohexyloxane-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the structure of the compound’s derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Cyclohexyloxane-2,6-dione include other cyclohexane derivatives and oxane-containing molecules. Examples include:
Cyclohexane-1,3-dione: A precursor in the synthesis of this compound.
Cyclohexane-1,2-dione: Another cyclohexane derivative with different reactivity and applications.
Cyclohexane-1,4-dione: Used in various chemical syntheses and industrial applications .
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexane ring with an oxane ring and two ketone groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
4-cyclohexyloxane-2,6-dione |
InChI |
InChI=1S/C11H16O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI 键 |
XDHDIVJWGKFOSR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2CC(=O)OC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


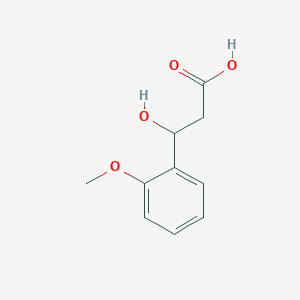
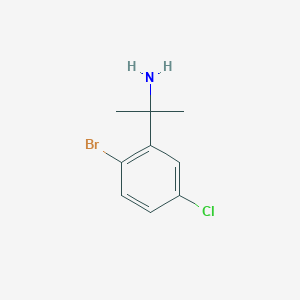

![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)

